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molecular formula C9H20N2 B1345812 N-Ethyl-2-(1-piperidyl)ethanamine CAS No. 32776-21-9

N-Ethyl-2-(1-piperidyl)ethanamine

Cat. No. B1345812
M. Wt: 156.27 g/mol
InChI Key: XUHUOUMBXWRQQH-UHFFFAOYSA-N
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Patent
US05814634

Procedure details

To a solution of 1-(2-aminoethyl)piperidine(5.01 g) in dichloromethane (100 ml) were added triethylamine(11 ml) and acetic anhydride(4.4 ml) and then the mixture was stirred at room temperature for 40 minutes. The reaction solution was washed with saturated sodium hydrogencarbonate aqueous solution and saturated brine successively, dried over sodium sulfate anhydride, and concentrated under a vacuum. The residue was dropped into a suspension of lithium aluminium hydride (3.46 g) in tetrahydrofuran(100 ml). After being refluxed with heating for 1 hour, the reaction mixture was filtrated. The filtrate was concentrated, thereby yielding 4.43 g(79%) of 1-[2-(ethylamino)ethyl]piperidine.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[CH2:10](N(CC)CC)[CH3:11].C(OC(=O)C)(=O)C>ClCCl>[CH2:10]([NH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)[CH3:11]

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
NCCN1CCCCC1
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction solution was washed with saturated sodium hydrogencarbonate aqueous solution and saturated brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a vacuum
ADDITION
Type
ADDITION
Details
The residue was dropped into a suspension of lithium aluminium hydride (3.46 g) in tetrahydrofuran(100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After being refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)NCCN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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